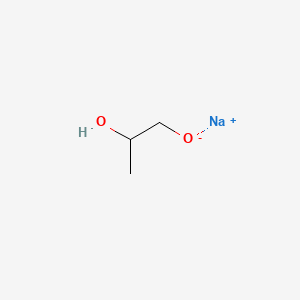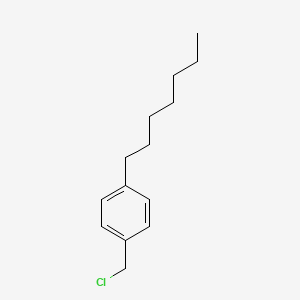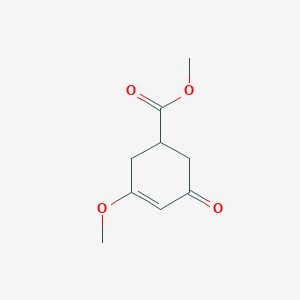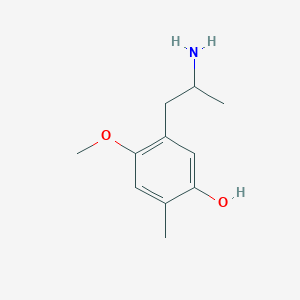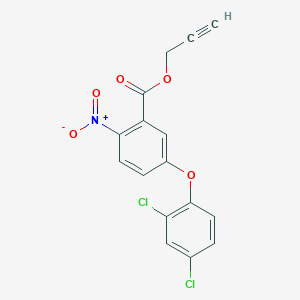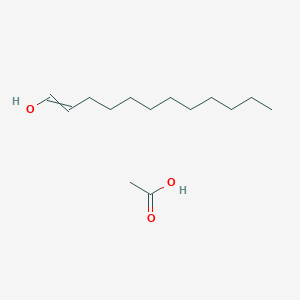![molecular formula C23H28N4O4 B14608164 1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol) CAS No. 59663-40-0](/img/structure/B14608164.png)
1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol) is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with methoxyphenyl groups and linked to propan-2-ol units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol) typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and substituted anilines.
Substitution with Methoxyphenyl Groups: The triazine core is then subjected to nucleophilic substitution reactions with 4-methoxyaniline to introduce the methoxyphenyl groups.
Attachment of Propan-2-ol Units: The final step involves the reaction of the substituted triazine with propan-2-ol under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and acids/bases can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
1,1’-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol) involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial properties could be due to its interaction with microbial cell membranes, leading to cell lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share similar methoxyphenyl groups and exhibit antioxidant and antimicrobial activities.
5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan: Another compound with methoxyphenyl groups, known for its herbicidal properties.
Uniqueness
1,1’-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol) is unique due to its specific triazine core structure and the presence of propan-2-ol units, which confer distinct chemical and biological properties not found in the similar compounds mentioned above.
Eigenschaften
CAS-Nummer |
59663-40-0 |
|---|---|
Molekularformel |
C23H28N4O4 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
1-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C23H28N4O4/c1-15(28)13-27(14-16(2)29)23-24-21(17-5-9-19(30-3)10-6-17)22(25-26-23)18-7-11-20(31-4)12-8-18/h5-12,15-16,28-29H,13-14H2,1-4H3 |
InChI-Schlüssel |
YPKGBWTZGSJPPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)O)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


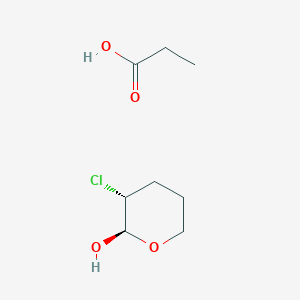

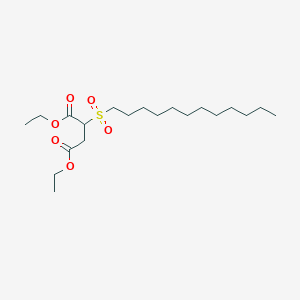
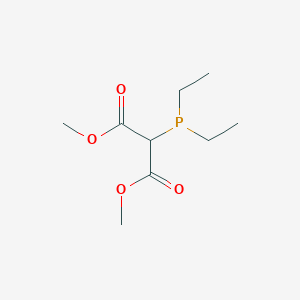
![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)
